4-P-Pdot

描述

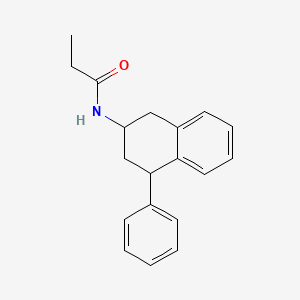

Structure

3D Structure

属性

IUPAC Name |

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYLUNPFECYGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-74-0 | |

| Record name | 4-P-PDOT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134865-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 134865-74-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Complex Pharmacology of 4-P-PDOT: An In-depth Guide to its Mechanism of Action

An Overview for Researchers, Scientists, and Drug Development Professionals

4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in the study of melatonergic systems. While primarily characterized as a potent and selective antagonist for the melatonin receptor 2 (MT2), a deeper investigation reveals a more complex and nuanced mechanism of action. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its binding affinities, functional activities across various signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: A Tale of Two Receptors and Biased Signaling

This compound's primary mechanism of action revolves around its interaction with the two high-affinity melatonin receptors, MT1 and MT2, which are G-protein coupled receptors (GPCRs). It exhibits a significant binding preference for the MT2 receptor over the MT1 receptor.[1][2] However, its pharmacological profile is not that of a simple competitive antagonist. Depending on the cellular context, receptor expression levels, and the specific signaling pathway under investigation, this compound can display properties of a partial agonist or even an inverse agonist.[3][4][5] This phenomenon, known as biased agonism or functional selectivity, is a critical consideration for researchers utilizing this compound.

The compound's selectivity for the MT2 receptor has been reported to be over 300-fold higher than for the MT1 receptor.[1][2] At higher concentrations, typically 100 nM and above, this compound has been observed to act as an inverse agonist at both MT1 and MT2 receptors in systems with constitutive receptor activity.[4][5] This suggests that in the absence of an agonist, this compound can decrease the basal signaling activity of these receptors.

Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound at melatonin receptors. These values have been compiled from various studies and highlight the compound's complex pharmacology.

Table 1: Binding Affinity of this compound for Melatonin Receptors

| Receptor Subtype | Parameter | Value | Species | Reference |

| MT1 | pKi | 6.85 | Human | [3] |

| MT2 | pKi | 8.97 | Human | [3] |

| MT2 vs. MT1 | Selectivity | >300-fold | Not Specified | [1][2] |

| MT2 vs. MT1 | Selectivity | 1,300-fold | Not Specified | [4][6] |

Table 2: Functional Activity of this compound at Melatonin Receptors

| Receptor Subtype | Assay | Parameter | Value | Efficacy (% of Melatonin) | Species | Reference |

| MT1 | cAMP Inhibition | pEC50 | - | ~50% (Partial Agonist) | Human | [3] |

| MT2 | cAMP Inhibition | pEC50 | 8.72 | 90% (Full Agonist) | Human | [1][3][7] |

| MT1 | GTPγS Binding (Antagonist) | - | - | 100% Inhibition | Human | [3] |

| MT2 | GTPγS Binding (Antagonist) | - | - | 49% Inhibition | Human | [3] |

| MT2 | GTPγS Binding (Agonist) | - | - | 34% (Partial Agonist) | Human | [3] |

| MT2 | β-Arrestin Recruitment | - | - | ~50% (Partial Agonist) | Human | [3] |

| MT2 | Receptor Internalization | - | - | Induces Internalization | Human | [3] |

Signaling Pathways Modulated by this compound

The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events. Its dualistic nature as both an antagonist and a partial agonist leads to varied downstream effects.

G-Protein Signaling

Both MT1 and MT2 receptors primarily couple to inhibitory G-proteins (Gi/o), which, upon activation, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's effect on this pathway is subtype-dependent. At the MT2 receptor, it behaves as a potent agonist, effectively inhibiting cAMP production.[1][3][7] Conversely, at the MT1 receptor, it acts as a partial agonist with lower efficacy.[3]

In GTPγS binding assays, which measure the activation of G-proteins, this compound demonstrates further complexity. It fails to induce GTPγS binding at MT1, yet it potently antagonizes melatonin-induced GTPγS binding at this receptor.[3] At MT2, it shows weak partial agonism on its own and only partially inhibits melatonin-induced GTPγS binding.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. This compound | Melatonin Receptor | MT Receptor | TargetMol [targetmol.com]

4-P-PDOT: A Technical Guide to a Selective MT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in the study of melatonin receptors. It is recognized as a potent and selective antagonist for the melatonin receptor 2 (MT2), exhibiting significantly higher affinity for this subtype compared to the melatonin receptor 1 (MT1).[1][2][3] This selectivity has established this compound as a critical compound for elucidating the distinct physiological roles of the MT2 receptor. This technical guide provides an in-depth overview of this compound, including its binding characteristics, functional activity, relevant experimental protocols, and the signaling pathways it modulates.

Core Data Summary

The following tables summarize the quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency at melatonin receptors.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

| Receptor Subtype | Binding Affinity (pKi) | Selectivity (fold) for MT2 vs. MT1 | Reference |

| MT2 | 8.8 | >300 | [1] |

| MT1 | <6.5 | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound in In Vitro Assays

| Assay Type | Cell Line | Receptor | This compound Activity | pEC50 / pIC50 | Efficacy/Potency | Reference |

| cAMP Inhibition | CHO-MT2 | MT2 | Agonist | 8.72 | 86% intrinsic activity | [1] |

| cAMP Inhibition | CHO-MT1 | MT1 | No effect | - | - | [3] |

| Melatonin-induced GTPγS binding | - | MT1 | Antagonist | - | 100% inhibition | [4] |

| Melatonin-induced GTPγS binding | - | MT2 | Antagonist | - | 49% inhibition | [4] |

| β-arrestin Recruitment | - | MT2 | Partial Agonist | - | ~50% of melatonin | [4] |

| Receptor Internalization | - | MT2 | Agonist | - | Induces internalization | [4] |

Signaling Pathways and Mechanism of Action

The MT2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the MT2 receptor by an agonist, such as melatonin, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] this compound, as a selective MT2 antagonist, blocks these downstream effects by preventing agonist binding. However, it's important to note that this compound can exhibit functional selectivity or "biased agonism," acting as an antagonist in some signaling pathways (e.g., G protein activation) while behaving as a partial agonist in others (e.g., β-arrestin recruitment).[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the MT2 receptor.

Materials:

-

HEK293 cells stably expressing human MT1 or MT2 receptors

-

Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Radioligand: 2-[¹²⁵I]-iodomelatonin

-

Non-specific binding control: Melatonin (10 µM)

-

This compound stock solution

-

96-well plates

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation

-

50 µL of 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd)

-

50 µL of varying concentrations of this compound or vehicle control.

-

For non-specific binding, add 50 µL of 10 µM melatonin.

-

-

Incubation: Incubate the plates at 37°C for 60-120 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer. Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the effect of this compound on adenylyl cyclase activity, typically by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO cells stably expressing human MT1 or MT2 receptors

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

This compound stock solution

-

Melatonin (as a control agonist)

-

cAMP assay kit (e.g., HTRF, LANCE, or GloSensor)

-

384-well plates

Procedure:

-

Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes at room temperature.

-

Agonist Stimulation: Add a fixed concentration of forskolin (to stimulate cAMP production) and, if testing for antagonism, a fixed concentration of melatonin (e.g., EC80).

-

Incubation: Incubate for 30-60 minutes at room temperature.

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate dose-response curves and calculate IC50 values for this compound's inhibition of the agonist response.

β-Arrestin Recruitment Assay

This assay determines the ability of this compound to promote the interaction between the MT2 receptor and β-arrestin.

Materials:

-

U2OS or HEK293 cells co-expressing MT2 receptor and a β-arrestin reporter system (e.g., PathHunter or Tango)

-

Assay buffer

-

This compound stock solution

-

Melatonin (as a control agonist)

-

Detection reagents for the specific reporter system

-

384-well plates

Procedure:

-

Cell Plating: Plate cells in 384-well plates and incubate overnight.

-

Compound Addition: Add varying concentrations of this compound or melatonin to the wells.

-

Incubation: Incubate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents according to the assay kit's instructions and incubate for the recommended time.

-

Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of the compound to generate dose-response curves and determine EC50 and Emax values.

GTPγS Binding Assay

This functional assay measures the activation of G proteins by the MT2 receptor in the presence of this compound.

Materials:

-

Cell membranes expressing the MT2 receptor

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

[³⁵S]GTPγS

-

GDP

-

This compound stock solution

-

Melatonin (as a control agonist)

-

Scintillation plates or filtration apparatus

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound (with or without a fixed concentration of melatonin).

-

Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction.

-

Incubation: Incubate for 60 minutes at 30°C with gentle agitation.

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters or by adding the mixture to scintillation proximity assay (SPA) beads.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Determine the effect of this compound on basal and agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Studies

This compound has been instrumental in in vivo studies to probe the physiological functions of the MT2 receptor. For instance, it has been used to investigate the role of MT2 in circadian rhythm regulation, anxiolytic effects, and neuroprotection.[7][8][9] In a typical in vivo experiment, this compound is administered to animal models prior to treatment with melatonin or an MT2 agonist to determine if the observed physiological effects are mediated by the MT2 receptor.[10] Dosing and route of administration will vary depending on the animal model and the specific research question.

Chemical Synthesis

The synthesis of cis-4-P-PDOT has been described in detail. A common synthetic route involves the conversion of 4-phenyl-2-tetralone to an enamide, followed by a diastereoselective reduction to yield the cis-isomer.

Conclusion

This compound is an indispensable tool for researchers in the field of melatonin pharmacology. Its high selectivity for the MT2 receptor allows for the precise dissection of the physiological and pathological roles of this receptor subtype. This guide provides a comprehensive overview of its properties and the experimental methodologies required for its characterization, serving as a valuable resource for scientists engaged in GPCR research and drug development. The complex pharmacology of this compound, including its potential for biased agonism, underscores the importance of utilizing multiple assay formats to fully understand its mechanism of action.

References

- 1. life.illinois.edu [life.illinois.edu]

- 2. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

- 3. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT 2 melatonin receptor antagonist - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B713904G [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT(2) melatonin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 4-P-PDOT: A Selective MT2 Receptor Antagonist for Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of cis-4-phenyl-2-propionamidotetralin (4-P-PDOT), a potent and selective antagonist of the melatonin receptor 2 (MT2). This document details its synthesis, pharmacological properties, and mechanism of action. Furthermore, it provides detailed experimental protocols for its use in scientific research and visually represents key signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in utilizing this compound as a research tool to investigate the physiological and pathophysiological roles of the MT2 receptor.

Introduction

Melatonin, a neurohormone primarily synthesized in the pineal gland, orchestrates a wide array of physiological processes, including the regulation of circadian rhythms, sleep, and mood. Its effects are mediated through two principal G protein-coupled receptors (GPCRs), the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). The development of selective ligands for these receptors is crucial for dissecting their distinct physiological roles and for the development of novel therapeutics. This compound has emerged as a gold-standard research tool due to its high selectivity for the MT2 receptor over the MT1 receptor.[1] This selectivity allows for the specific investigation of MT2-mediated signaling pathways and functions.

Discovery and Synthesis

A Novel Diastereoselective Synthesis

An efficient and diastereoselective procedure for the gram-scale synthesis of cis-4-P-PDOT has been developed, making this valuable research tool more accessible.[2] The key strategic steps involve the conversion of 4-phenyl-2-tetralone to an enamide, followed by a diastereoselective reduction to yield the cis-isomer in good yield.[2]

Detailed Synthesis Protocol

The synthesis of cis-4-phenyl-2-propionamidotetralin can be achieved through the following representative protocol, adapted from published literature.[2][3]

Materials:

-

4-phenyl-2-tetralone

-

Propionamide

-

p-Toluenesulfonic acid (PTSA)

-

Toluene

-

Sodium borohydride (NaBH4) or other suitable reducing agent

-

Methanol

-

Deuterated reagents (for mechanistic studies)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Enamide Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-phenyl-2-tetralone and a molar excess of propionamide in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the enamide formation.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure.

-

-

Diastereoselective Reduction:

-

Dissolve the crude enamide in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in portions.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate cis-4-P-PDOT.

-

-

Characterization:

-

Confirm the structure and stereochemistry of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography if desired.

-

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the MT2 receptor. The reported binding affinities and selectivity can vary across different studies and experimental systems.

Table 1: Pharmacological Data for this compound

| Parameter | Receptor | Value | Species/System | Reference |

| pKi | Human MT2 | 8.8 | Cloned human receptor | [4] |

| Selectivity | MT2 vs. MT1 | >100-fold | Cloned human receptors | [4] |

| Selectivity | MT2 vs. MT1 | 61-fold | CHO cells expressing human receptors | [5] |

| Selectivity | MT2 vs. MT1 | >300-fold | Not specified | [6] |

| Selectivity | MT2 vs. MT1 | 1,300-fold | Not specified | [7] |

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the MT2 receptor, blocking the effects of melatonin and other MT2 agonists. The MT2 receptor is a Gi-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] By antagonizing this receptor, this compound prevents this signaling cascade.

Furthermore, this compound has been instrumental in elucidating the role of the MT2 receptor in downstream signaling pathways, notably the Nrf2/Keap1 pathway, which is a critical regulator of cellular antioxidant responses.[8]

MT2 Receptor Signaling Pathway

References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melatonin exerts neuroprotective effects in mice with spinal cord injury by activating the Nrf2/Keap1 signaling pathway via the MT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of 4-P-PDOT's Effect on MT2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of 4-phenyl-2-propionamidotetralin (4-P-PDOT), a key pharmacological tool in the study of melatonin receptors. This document outlines its binding affinity, functional activity at the MT2 receptor, and the detailed experimental protocols required for its comprehensive evaluation.

Quantitative Pharmacological Profile of this compound

This compound is widely recognized as a selective antagonist for the MT2 melatonin receptor. However, its pharmacological profile is nuanced, exhibiting partial agonism or inverse agonism depending on the specific signaling pathway being investigated. The following tables summarize the quantitative data for this compound and the reference agonist, melatonin, at both MT1 and MT2 receptors.

| Compound | Receptor | Binding Affinity (pKi)[1] | Selectivity (MT2 vs. MT1) |

| This compound | MT1 | 6.85 | >100-fold for MT2[2] |

| MT2 | 8.97 | ||

| Melatonin | MT1 | ~10 | - |

| MT2 | ~9.8 |

Table 1: Binding Affinity of this compound and Melatonin at MT1 and MT2 Receptors. This table presents the negative logarithm of the inhibitor constant (pKi), a measure of binding affinity. A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor | Assay | Functional Response | Potency (pEC50/pIC50) | Efficacy (% of Melatonin)[1] |

| This compound | MT1 | cAMP Inhibition | Partial Agonist | - | ~50% |

| MT2 | cAMP Inhibition | Full Agonist | 8.7[1] | ~90% | |

| MT1 | GTPγS Binding | Antagonist | - | 100% inhibition of melatonin-induced binding | |

| MT2 | GTPγS Binding | Very Low Efficacy Partial Agonist | - | 34% | |

| MT2 | β-arrestin Recruitment | Partial Agonist | - | Induces recruitment | |

| MT2 | Receptor Internalization | Partial Agonist | - | ~50% | |

| Melatonin | MT1/MT2 | cAMP Inhibition | Full Agonist | - | 100% |

| MT1/MT2 | GTPγS Binding | Full Agonist | - | 100% | |

| MT1/MT2 | β-arrestin Recruitment | Full Agonist | - | 100% |

Table 2: Functional Activity of this compound at MT1 and MT2 Receptors in Various In Vitro Assays. This table summarizes the potency (as pEC50 or pIC50) and efficacy of this compound in key functional assays. It is important to note that this compound's functional activity can vary significantly depending on the signaling pathway being measured.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the effects of this compound on MT2 receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the MT2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human MT2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-2-Iodomelatonin.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled this compound and Melatonin (for determining non-specific binding).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the MT2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A serial dilution of unlabeled this compound.

-

A fixed concentration of [¹²⁵I]-2-Iodomelatonin (typically at its Kd value).

-

Cell membrane preparation (typically 10-20 µg of protein per well).

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of unlabeled melatonin (e.g., 10 µM).

-

-

Incubation: Incubate the plate at 37°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the MT2 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Cell membranes expressing the MT2 receptor.

-

[³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP (Guanosine diphosphate).

-

This compound and a reference agonist (e.g., melatonin).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following:

-

Assay buffer.

-

GDP to a final concentration of 10-30 µM.

-

Varying concentrations of this compound (to test for agonism) or a fixed concentration of melatonin with varying concentrations of this compound (to test for antagonism).

-

Cell membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubation: Incubate for 30-60 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the agonist (EC50) or antagonist (IC50) potency and efficacy of this compound.

cAMP Assay

This assay measures the ability of this compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in MT2 receptor signaling.

Materials:

-

Whole cells expressing the MT2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound and a reference agonist.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

-

96-well or 384-well plates.

Procedure:

-

Cell Seeding: Seed cells expressing the MT2 receptor into 96- or 384-well plates and culture overnight.

-

Compound Treatment:

-

To measure agonist activity, treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating with a fixed concentration (e.g., EC80) of a reference agonist in the presence of forskolin.

-

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the efficacy of this compound in modulating cAMP levels.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated MT2 receptor, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

-

A cell line co-expressing the MT2 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).

-

This compound and a reference agonist.

-

Assay-specific detection reagents.

-

White, opaque 96- or 384-well plates.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the engineered cells in white, opaque microplates.

-

Compound Addition: Add varying concentrations of this compound (for agonist mode) or pre-incubate with this compound before adding a reference agonist (for antagonist mode).

-

Incubation: Incubate the plates for a period of 60-90 minutes at 37°C.

-

Detection: Add the detection reagents as per the assay kit's protocol and incubate for the recommended time at room temperature.

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Analyze the dose-response data to determine the potency (EC50) and efficacy of this compound in inducing β-arrestin recruitment.

Visualizations

Signaling Pathways of the MT2 Receptor

Caption: MT2 receptor signaling pathways activated by this compound.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Logic of Selectivity Profiling

Caption: Logic for determining the selectivity of this compound.

References

Investigating the Role of MT2 Receptors Using 4-P-PDOT: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 4-phenyl-2-propionamidotetralin (4-P-PDOT) as a pharmacological tool to investigate the role of the melatonin MT2 receptor. This compound is a widely utilized antagonist, noted for its selectivity for the MT2 receptor over the MT1 receptor, making it an invaluable asset in elucidating the distinct physiological functions of these two receptor subtypes. This document details the binding affinities and functional potencies of this compound, provides established experimental protocols for its use in key assays, and illustrates the signaling pathways associated with MT2 receptor activation.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the binding affinity (Ki) and functional potency (IC50/pKi) of this compound for MT1 and MT2 receptors across various studies. These values are crucial for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of this compound for Melatonin Receptors

| Receptor Subtype | Species/Cell Line | Radioligand | Ki (nM) | Reference |

| MT1 | Human recombinant (COS7 cells) | [¹²⁵I]2-iodomelatonin | 501 | J Med Chem (2014) 57: 3161-3185[1] |

| MT2 | Human recombinant (CHO cells) | [³H]-melatonin | - | - |

| MT2 | Human recombinant | [¹²⁵I]2-iodomelatonin | - | - |

| MT2 | Rat native (SCN) | [¹²⁵I]iodomelatonin | - | - |

| MT2 | Human | - | - | >300-fold selective vs MT1[2] |

Table 2: Functional Activity of this compound at Melatonin Receptors

| Receptor Subtype | Assay Type | Species/Cell Line | Parameter | Value | Reference |

| MT1 | cAMP Inhibition | Human recombinant (HEK cells) | pKi | 6.85 | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |

| MT2 | cAMP Inhibition | Human recombinant (HEK cells) | pKi | 8.97 | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |

| MT1 | GTPγS Binding (Antagonist) | Human recombinant | % Inhibition | 100% | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |

| MT2 | GTPγS Binding (Antagonist) | Human recombinant | % Inhibition | 49% | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |

| MT1 | cAMP Production (Agonist) | Human recombinant | % Efficacy (vs Melatonin) | ~50% (partial agonist) | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |

| MT2 | cAMP Production (Agonist) | Human recombinant | % Efficacy (vs Melatonin) | ~90% (full agonist) | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |

| MT2 | β-arrestin Recruitment | Human recombinant | % Efficacy (vs Melatonin) | ~50% | Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors (2019)[3] |

Note: The functional activity of this compound can be complex, exhibiting antagonist, partial agonist, or even full agonist properties depending on the signaling pathway being investigated.[3][4] Its selectivity can also vary between species.[5][6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices and can be adapted to specific research needs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

Objective: To measure the displacement of a radiolabeled ligand from melatonin receptors by this compound.

Materials:

-

Cell membranes expressing MT1 or MT2 receptors (e.g., from CHO or HEK cells)

-

Radioligand (e.g., 2-[¹²⁵I]iodomelatonin)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes and radioligand.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled ligand (e.g., melatonin) to saturate all specific binding sites.

-

Competition Binding: Cell membranes, radioligand, and increasing concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the melatonin-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of MT2 receptor activation.

Objective: To determine the functional potency (IC50) of this compound in blocking the Gi-mediated signaling of MT2 receptors.

Materials:

-

Cells expressing MT2 receptors (e.g., HEK293 or CHO cells)

-

This compound

-

Melatonin

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for a specific duration (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of melatonin (typically the EC80 concentration for cAMP inhibition) and forskolin to all wells. Forskolin is used to stimulate cAMP production, allowing for the measurement of its inhibition by melatonin.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the melatonin-induced inhibition of cAMP production.

-

In Vivo Studies

In vivo experiments are crucial for understanding the physiological role of MT2 receptors. This compound can be administered to animal models to block MT2 receptor function and observe the resulting behavioral or physiological changes.

Objective: To investigate the in vivo effects of MT2 receptor antagonism by this compound.

General Protocol Outline (Example: Rat model):

-

Animal Model: Use adult male rats (e.g., Wistar or Sprague-Dawley). House the animals under a controlled light-dark cycle.

-

Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline containing a small percentage of DMSO or ethanol). The concentration should be prepared based on the desired dose and administration volume.

-

Administration:

-

Intracerebroventricular (i.c.v.) injection: This method delivers the compound directly to the brain. Stereotaxic surgery is required to implant a cannula into a cerebral ventricle. A specific dose of this compound (e.g., in the microgram range) is then infused through the cannula.[7][8]

-

Systemic administration (e.g., intraperitoneal - i.p.): This is a less invasive method, but the dose may need to be higher to ensure sufficient brain penetration.

-

-

Experimental Groups:

-

Vehicle control

-

This compound alone

-

Melatonin alone (if investigating antagonism)

-

This compound + Melatonin

-

-

Behavioral or Physiological Readouts: After drug administration, monitor relevant parameters. Examples include:

-

Circadian rhythm analysis: Monitor locomotor activity or body temperature rhythms.

-

Anxiety-like behavior: Use tests like the elevated plus-maze or open field test.

-

Nociception: Assess pain responses using tests like the hot plate or tail-flick test.

-

Neurochemical analysis: Measure neurotransmitter levels in specific brain regions.

-

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the different treatment groups.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of MT2 receptors with this compound.

Caption: MT2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

References

- 1. 4P-PDOT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Basic Research Applications of the MT2 Antagonist 4-P-PDOT

Abstract: 4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective competitive antagonist of the melatonin MT2 receptor. Its high selectivity over the MT1 receptor subtype has established it as an indispensable pharmacological tool for elucidating the distinct physiological roles of MT2. This technical guide provides an in-depth overview of the core basic research applications of this compound, detailing its use in dissecting MT2-mediated signaling pathways, its application in key experimental models, and a summary of its quantitative pharmacological parameters. Detailed experimental protocols and workflow visualizations are provided to facilitate its practical implementation in a research setting.

Introduction: Pharmacology of this compound

This compound is a synthetic organic compound that has become a gold standard for the pharmacological characterization of melatonin receptors.[1] Its utility stems from its significantly higher binding affinity for the MT2 receptor compared to the MT1 receptor, allowing for the specific blockade of MT2-mediated effects. This selectivity is crucial for differentiating the functions of the two highly homologous melatonin receptor subtypes.

Mechanism of Action

As a competitive antagonist, this compound binds to the MT2 receptor at the same site as the endogenous agonist, melatonin. However, it does not activate the receptor and prevents melatonin from binding and initiating downstream signaling cascades. This blockade is reversible and concentration-dependent.

It is important to note that the pharmacology of this compound can be complex. In some recombinant systems or at high concentrations (≥100 nM), it has been observed to act as a partial agonist or an inverse agonist, a phenomenon where it can induce a functional response opposite to that of an agonist.[2] This context-dependent activity underscores the importance of careful dose-response studies in any new experimental model.

Quantitative Pharmacological Data

The selectivity of this compound is most clearly demonstrated by comparing its binding affinity (Kᵢ) at MT1 and MT2 receptors across different species. While selectivity for human MT2 receptors is very high (over 300-fold), it is notably lower in rodent models.[1][3]

| Parameter | Receptor | Species | Value | Selectivity (MT1/MT2) | Reference(s) |

| pKᵢ | hMT1 | Human | 6.85 | \multirow{2}{}{~132-fold} | [4] |

| pKᵢ | hMT2 | Human | 8.97 | [4] | |

| Kᵢ (Calculated) | hMT1 | Human | ~141 nM | \multirow{2}{}{~132-fold} | [4] |

| Kᵢ (Calculated) | hMT2 | Human | ~1.07 nM | [4] | |

| Selectivity Ratio | mMT1/mMT2 | Mouse | - | ~22 to 100-fold | [3] |

| Selectivity Ratio | hMT1/hMT2 | Human | - | ~300 to 1500-fold | [1] |

Note: Kᵢ values were calculated from pKᵢ values (Kᵢ = 10⁻ᵖᴷⁱ). The calculated values serve as an approximation based on the available data.

Core Research Applications

The primary application of this compound is to pharmacologically isolate and study the function of the MT2 receptor.

Circadian Rhythms and the Suprachiasmatic Nucleus (SCN)

A seminal application of this compound is in the study of the brain's master circadian clock, the suprachiasmatic nucleus (SCN). Melatonin is known to shift the phase of the SCN clock, particularly at dusk and dawn. Experiments using rat SCN brain slices have conclusively shown that melatonin-induced phase advances in neuronal firing are blocked by this compound in a concentration-dependent manner (1 nM - 1 µM).[5][6] This demonstrates that the chronobiotic effects of melatonin are mediated specifically through the MT2 receptor.[5]

Neuroprotection and Sleep

This compound has been used to investigate the role of MT2 in neuroprotection and sleep modulation. Studies have shown that the neuroprotective and neurogenic effects of melatonin in animal models of ischemia/reperfusion injury can be blocked by this compound.[1] Similarly, its ability to block the sleep-promoting effects of MT2-selective agonists on non-rapid eye movement (NREM) sleep confirms the involvement of this receptor in sleep architecture.[1]

Retinal Physiology

The retina contains its own circadian clock and expresses both MT1 and MT2 receptors. This compound is used as a tool to dissect the role of MT2 in retinal functions, such as the regulation of intraocular pressure.

Reproductive and Endocrine Function

In peripheral systems, this compound has been instrumental in studying melatonin's role in reproductive physiology. For example, in bovine granulosa cells, it has been used to show that low-dose melatonin's anti-apoptotic effects are mediated via MT1 and MT2 receptors.[2] It has also been employed in studies of the hypothalamo-hypophysial system to investigate melatonin's influence on hormone release.[7]

Signaling Pathways Modulated by MT2

Activation of the MT2 receptor by melatonin initiates several downstream signaling cascades. This compound is used to confirm that the modulation of these pathways is specifically due to MT2 activity. The MT2 receptor is a G-protein coupled receptor (GPCR) primarily coupling to the Gᵢ protein, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5] Concurrently, MT2 activation stimulates the Phospholipase C (PLC) pathway, leading to the activation of Protein Kinase C (PKC).[5][6] this compound has been shown to block this melatonin-induced increase in PKC activity.[5]

Figure 1. MT2 Receptor Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by MT2 receptor activation and blocked by this compound.

Experimental Protocols

The following is a representative protocol for using this compound to study melatonin's effects on the circadian rhythm of neuronal firing in acute SCN brain slices, synthesized from established methodologies.[5][6][8][9]

Preparation of Acute SCN Slices

-

Animal Handling: House a rat (e.g., Long-Evans) under a standard 12:12 light-dark cycle. All procedures during the dark phase must be performed under dim red light to avoid shifting the clock.

-

Anesthesia and Decapitation: Anesthetize the animal and rapidly decapitate.

-

Brain Extraction: Quickly remove the brain and submerge it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF).

-

Slicing: Mount the brain on a vibratome stage. Cut 400-500 µm coronal slices containing the SCN.

-

Recovery: Transfer the slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.

Electrophysiological Recording and Drug Application

-

Recording Setup: Place a single SCN slice in a recording chamber on a microscope stage, continuously perfused with oxygenated ACSF at 35-37°C.

-

Electrode Placement: Using a glass microelectrode, obtain extracellular recordings of spontaneous neuronal firing from the SCN.

-

Baseline Recording: Record the baseline firing rate for a stable period (e.g., 2-3 hours) to establish the circadian phase.

-

Antagonist Application (this compound):

-

Prepare a stock solution of this compound (e.g., 10 mM in 95% ethanol).

-

Dilute the stock solution in ACSF to the desired final concentration (e.g., 10 nM or 1 µM). The final ethanol concentration should be minimal (<0.01%) to avoid solvent effects.

-

Switch the perfusion to ACSF containing this compound and allow it to equilibrate for 20-30 minutes.

-

-

Agonist Application (Melatonin):

-

While continuing perfusion with the this compound solution, add melatonin (e.g., 3 pM) to the perfusion medium.

-

Apply the co-perfusion for a set duration during the time of known melatonin sensitivity (e.g., circadian time 10 or 23).

-

-

Washout and Recording: After the application period, switch the perfusion back to standard ACSF and continue recording for several hours to observe any phase shift in the peak firing rate.

-

Data Analysis: Compare the phase of the firing rate rhythm in control (melatonin alone) versus experimental (this compound + melatonin) slices to quantify the blocking effect of this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an experiment designed to test if this compound can block a melatonin-induced effect.

Figure 2. Generalized Experimental Workflow. This flowchart outlines the logical steps for using this compound to verify an MT2-mediated physiological effect.

Conclusion

This compound remains a cornerstone tool in melatonin research. Its selectivity for the MT2 receptor enables precise pharmacological dissection of MT2-specific functions, from regulating the master circadian clock in the SCN to modulating cellular processes in peripheral tissues. Researchers employing this compound should remain mindful of its potential for complex pharmacology at higher concentrations and carefully consider species-specific differences in receptor affinity. When used appropriately, this compound provides a reliable and powerful method for advancing our understanding of the nuanced roles of the melatoninergic system in health and disease.

References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luzindole and 4P-PDOT block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle depending on its concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin receptors: latest insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. life.illinois.edu [life.illinois.edu]

- 6. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Slice preparation, organotypic tissue culturing and luciferase recording of clock gene activity in the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Slice Preparation, Organotypic Tissue Culturing and Luciferase Recording of Clock Gene Activity in the Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

4-P-PDOT's role in circadian rhythm research.

An In-depth Technical Guide to 4-P-PDOT's Role in Circadian Rhythm Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-phenyl-2-propionamidotetralin (this compound), a potent and selective antagonist for the melatonin receptor 2 (MT2). It details its mechanism of action, pharmacological profile, and its critical role as a research tool in elucidating the function of the melatoninergic system in the regulation of circadian rhythms. This document includes quantitative data on its binding affinities and functional activities, detailed experimental protocols for its use in key circadian research paradigms, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Circadian Rhythms and the Melatoninergic System

Circadian rhythms are endogenously generated, approximately 24-hour cycles of physiological and behavioral processes that are fundamental to most living organisms.[1] In mammals, the master circadian pacemaker is located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1] This central clock is synchronized (entrained) to the external light-dark cycle primarily through photic input from the retina.[1]

A key output signal of the SCN is the rhythmic synthesis and secretion of the hormone melatonin from the pineal gland during the night.[1] Melatonin acts as a "hormone of darkness," conveying temporal information to the rest of the body and feeding back to the SCN to modulate its own rhythmicity.[2] The physiological effects of melatonin are mediated primarily through two high-affinity G protein-coupled receptors (GPCRs): the melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2).[3] While both receptors are expressed in the SCN, they are known to have distinct roles. The MT1 receptor is primarily involved in inhibiting neuronal activity, whereas the MT2 receptor is crucial for mediating the phase-shifting effects of melatonin on the circadian clock.[4]

This compound: A Selective MT2 Receptor Antagonist

This compound (cis-4-phenyl-2-propionamidotetralin) is a high-affinity, selective competitive antagonist of the MT2 receptor.[5][6] Its selectivity for MT2 over MT1 receptors, reported to be greater than 300-fold, makes it an invaluable pharmacological tool for dissecting the specific contributions of the MT2 receptor to circadian physiology.[5][6] By selectively blocking the actions of melatonin at the MT2 receptor, researchers can investigate the downstream consequences on the circadian clock and related behaviors.[7]

Mechanism of Action

This compound acts as a competitive antagonist at the MT2 receptor, meaning it binds to the same site as melatonin but does not activate the receptor. In doing so, it prevents melatonin from binding and initiating the intracellular signaling cascade. The MT2 receptor, like other Gi/o-coupled GPCRs, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can prevent the melatonin-induced modulation of cAMP signaling.[6] Interestingly, in some cellular systems, this compound has been observed to act as a partial agonist or even an agonist, highlighting the importance of the cellular context in its pharmacological profile.[6]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound for melatonin receptors from various sources.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Species | Cell Line/Tissue | Assay Type | pKi | Ki (nM) | Reference |

| MT1 | Human | NIH3T3 | Radioligand Binding | 6.98 | 104.71 | [3] |

| MT1 | Human | COS7 | Radioligand Binding | 6.3 | 501 | [3] |

| MT2 | Human | - | - | 7.2 | - | [3] |

Table 2: Functional Activity of this compound

| Receptor Subtype | Species | Cell Line | Assay Type | pEC50/pIC50 | Efficacy | Reference |

| MT2 | - | CHO-MT2 | cAMP Inhibition | pEC50: 8.72 | Agonist (0.86 intrinsic activity) | [6] |

Key Experiments in Circadian Rhythm Research

This compound has been instrumental in demonstrating the role of the MT2 receptor in mediating the phase-shifting effects of melatonin on the SCN.

In Vitro SCN Slice Electrophysiology

A primary application of this compound is in brain slice preparations of the SCN to study the rhythm of spontaneous neuronal firing. Melatonin application at specific circadian times (CT), such as late in the subjective day (CT10), causes a phase advance in the peak of neuronal firing. Co-application of this compound blocks this melatonin-induced phase shift, providing direct evidence for the involvement of the MT2 receptor.[7]

In Vivo Behavioral Analysis

In freely moving animals, circadian rhythms can be assessed by monitoring locomotor activity, typically through wheel-running. Administration of melatonin at specific times can phase shift these behavioral rhythms. The co-administration of this compound can block these melatonin-induced phase shifts, confirming the role of the MT2 receptor in the whole-animal behavioral response.[8]

Detailed Experimental Protocols

Protocol: In Vitro SCN Slice Electrophysiology

Objective: To determine if this compound blocks melatonin-induced phase advances of the SCN neuronal firing rhythm.

Materials:

-

Adult male Long-Evans rats (or other suitable rodent model)

-

Vibratome

-

Recording chamber and perfusion system

-

Multi-unit recording electrodes

-

Data acquisition system

-

Artificial cerebrospinal fluid (aCSF), composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 1.3 MgSO4, 2 CaCl2, 26 NaHCO3, 10 glucose.

-

Melatonin stock solution (1 mM in 95% ethanol)

-

This compound stock solution (10 mM in 95% ethanol)

Procedure:

-

Animal Housing: House animals under a 12:12 light-dark cycle for at least two weeks to ensure stable entrainment.

-

Slice Preparation:

-

During the subjective day, anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) aCSF.

-

Prepare 400-500 µm thick coronal slices containing the SCN using a vibratome.

-

Transfer slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour to recover.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with warm (35-37°C), carbogenated aCSF.

-

Position a recording electrode in the SCN to monitor spontaneous multi-unit neuronal activity.

-

Record baseline activity for several hours to establish a stable circadian rhythm and determine the time of peak firing.

-

-

Drug Application:

-

At Circadian Time 10 (CT10, late subjective day), switch the perfusion to aCSF containing the desired drug concentrations.

-

Control: aCSF with vehicle.

-

Melatonin: aCSF with 3 pM melatonin.

-

Antagonist + Melatonin: Pre-perfuse with aCSF containing 1-10 nM this compound for 20-30 minutes, then switch to aCSF containing both this compound and 3 pM melatonin for the treatment duration.

-

-

Apply drugs for a 15-30 minute period.

-

-

Post-Drug Recording and Analysis:

-

After drug application, switch back to standard aCSF perfusion.

-

Continue recording for at least 24 hours to observe the subsequent cycles.

-

Determine the time of peak neuronal activity for the cycles following the treatment.

-

Calculate the phase shift by comparing the peak time of drug-treated slices to vehicle-treated controls. A phase advance means the peak occurs earlier.

-

Protocol: In Vivo Circadian Behavioral Analysis

Objective: To determine if this compound blocks melatonin-induced phase advances in locomotor activity rhythms.

Materials:

-

Adult male C3H/HeN mice (or other suitable strain)

-

Cages equipped with running wheels

-

Data acquisition system for monitoring wheel-running activity

-

Light-controlled environmental chambers

-

Melatonin

-

This compound

-

Vehicle solution (e.g., saline with a small percentage of ethanol and/or Tween 80)

Procedure:

-

Animal Housing and Entrainment:

-

Individually house mice in cages with running wheels within a light-controlled chamber.

-

Entrain mice to a 12:12 light-dark cycle for at least two weeks.

-

-

Free-Running Rhythm Assessment:

-

Switch the lighting to constant darkness (DD) to allow the mice to exhibit their free-running rhythm.

-

Monitor wheel-running activity for at least 10-14 days to establish a stable free-running period (tau).

-

-

Drug Administration:

-

On the day of injection, calculate the appropriate injection time based on the activity onset of each mouse (CT12 is defined as the onset of activity).

-

Prepare injections of vehicle, melatonin (e.g., 3 µ g/mouse ), and this compound (e.g., 90 µ g/mouse ).

-

At CT10, administer the drugs via subcutaneous (s.c.) injection. For the antagonist group, inject this compound approximately 15-30 minutes before the melatonin injection.

-

Repeat injections for 3 consecutive days.

-

-

Phase Shift Analysis:

-

Continue to record wheel-running activity for at least 10 days following the last injection.

-

Use circadian analysis software to fit regression lines to the activity onsets for the 7-10 days before the first injection and the 7-10 days after the last injection.

-

The phase shift is calculated as the temporal difference between these two regression lines on the day after the last injection.

-

Conclusion

This compound is a cornerstone pharmacological tool for investigating the role of the MT2 receptor in circadian biology. Its high selectivity allows for the precise dissection of MT2-mediated effects from those of the MT1 receptor. The experimental paradigms detailed in this guide, from in vitro SCN physiology to in vivo behavioral analysis, demonstrate the utility of this compound in confirming that the MT2 receptor is the primary mediator of melatonin's ability to phase shift the master circadian clock. For drug development professionals, understanding the function of MT2 receptor antagonists like this compound is crucial for the design of novel chronobiotic agents targeting circadian rhythm disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Melatonin Receptor | MT Receptor | TargetMol [targetmol.com]

- 4. life.illinois.edu [life.illinois.edu]

- 5. An improved synthesis of cis-4-phenyl-2-propionamidotetralin (this compound): a selective MT 2 melatonin receptor antagonist - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B713904G [pubs.rsc.org]

- 6. Circadian activity rhythms and phase-shifting of cultured neurons of the rat suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-P-PDOT in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist of the melatonin receptor 2 (MT2), a G protein-coupled receptor involved in various physiological processes, including circadian rhythm regulation, neuroprotection, and pain signaling.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in in vivo animal studies, detailing experimental protocols, summarizing quantitative data, and visualizing relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from key in vivo studies investigating the effects of this compound.

Table 1: In Vivo Efficacy of this compound in Modulating Melatonin-Induced Effects

| Animal Model | Treatment | This compound Dose & Route | Measured Outcome | Result | Reference |

| Rat | Melatonin-induced decrease in vasopressin (AVP) secretion | Not specified (i.c.v.) | Plasma AVP levels | Did not eliminate the inhibitory effect of melatonin on AVP secretion.[1] | [1] |

| Rat | Melatonin-induced decrease in ACTH secretion | Not specified (i.c.v.) | Plasma ACTH levels | Blocked the melatonin-induced decrease in ACTH.[1] | [1] |

| C3H/HeN Mouse | Melatonin-induced phase advances of circadian rhythms | Not specified | Wheel running activity | Antagonized melatonin-mediated phase advances. | [2] |

| Klotho Mutant Mouse | Melatonin-mediated attenuation of ERK phosphorylation decrease | 1.0 mg/kg (i.v.) | Hippocampal phospho-ERK levels | Significantly reversed the effect of melatonin on ERK phosphorylation. | [3] |

| Spinal Cord Injury Mouse Model | Melatonin-induced neuroprotection | 10 mg/kg (intragastric) daily for 7 days | MT2 receptor protein expression | Reduced the melatonin-induced increase in MT2 receptor expression. | [4] |

Table 2: Dose-Response of this compound in Antagonizing Melatonin-Induced Phase Advances in Rat SCN

| This compound Concentration | Attenuation of Melatonin-Induced Phase Advance | Reference |

| 1 nM | ~2 hours | [2] |

| 10 nM | Complete block | [2] |

| 1 µM | Complete block | [2] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Vehicle Selection: A common vehicle for this compound in in vivo studies is a solution of Dimethyl Sulfoxide (DMSO) in saline. A frequently used concentration is 20% DMSO in sterile saline.[3] For intracerebroventricular (i.c.v.) injections in rats, a 0.1% DMSO solution has been used as a solvent for melatonin when co-administered with this compound.[1][5] It is crucial to perform vehicle-only control experiments to account for any effects of the solvent.

Preparation Protocol for a 20% DMSO in Saline Vehicle:

-

Aseptically measure the required volume of sterile saline (0.9% NaCl) into a sterile container.

-

Add the required volume of DMSO to the saline to achieve a final concentration of 20%. For example, to prepare 10 ml of vehicle, add 2 ml of DMSO to 8 ml of sterile saline.

-

Mix the solution thoroughly by gentle vortexing or inversion until it is homogeneous.

-

Weigh the required amount of this compound powder and dissolve it in the prepared vehicle to achieve the desired final concentration. Sonication may be used to aid dissolution.

-

Filter the final solution through a 0.22 µm sterile filter to ensure sterility before injection.

Intraperitoneal (IP) Injection Protocol for Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) protocols.

Materials:

-

Prepared this compound solution

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Weigh the mouse to accurately calculate the injection volume based on the desired dosage.

-

Gently restrain the mouse by grasping the loose skin over the shoulders and back.

-

Turn the mouse over to expose its abdomen.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

-

Aspirate gently to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start over at a different site with a fresh needle and syringe.

-

Inject the this compound solution slowly and steadily. The typical injection volume for a mouse is 100-200 µl.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions post-injection.

Intracerebroventricular (i.c.v.) Injection Protocol for Rats

This is a surgical procedure that requires stereotaxic instrumentation and aseptic techniques. All procedures must be approved by the institutional animal care and use committee (IACUC).

Materials:

-

Prepared this compound solution

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools (scalpel, drill, etc.)

-

Guide cannula and dummy cannula

-

Injection pump and Hamilton syringe

-

Dental cement

-

Sutures or wound clips

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Shave the head and clean the surgical area with an antiseptic solution.

-

Make a midline incision in the scalp to expose the skull.

-

Identify the bregma and lambda landmarks.

-

Using the appropriate stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull.

-

Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide cannula patent.

-

Allow the animal to recover from surgery for a specified period (e.g., one week).

-

On the day of the experiment, gently restrain the conscious animal.

-

Remove the dummy cannula and insert the injector cannula connected to the injection pump.

-

Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1 µl/min).

-

After the infusion is complete, leave the injector cannula in place for a few minutes to prevent backflow.

-

Withdraw the injector cannula and replace the dummy cannula.

-

Return the animal to its cage and monitor for behavioral changes.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving MT2 Receptor Antagonism by this compound

This compound, as a selective MT2 receptor antagonist, is instrumental in elucidating the downstream signaling cascades initiated by melatonin binding to the MT2 receptor. Key pathways affected include the modulation of cyclic adenosine monophosphate (cAMP), extracellular signal-regulated kinase (ERK), and protein kinase C (PKC).

References

- 1. The influence od melatonin receptors antagonists, luzindole and 4-phenyl-2-propionamidotetralin (this compound), on melatonin-dependent vasopressin and adrenocorticotropic hormone (ACTH) release from the rat hypothalamo-hypophysial system. In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. life.illinois.edu [life.illinois.edu]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. High and low dose of luzindole or 4-phenyl-2-propionamidotetralin (this compound) reverse bovine granulosa cell response to melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Protocol for dissolving and administering 4-P-PDOT in experiments.

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist of the melatonin receptor 2 (MT2), exhibiting over 300-fold selectivity for MT2 over the MT1 subtype. This selectivity makes it a valuable tool for investigating the physiological and pathological roles of MT2 receptors. These application notes provide detailed protocols for the dissolution and administration of this compound for in vitro and in vivo experiments, along with a summary of its quantitative data and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Parameter | Value | Solvent/Conditions | Source |

| Molecular Weight | 279.38 g/mol | - | |

| Solubility | 27.94 mg/mL | DMSO | |

| 100 mM | DMSO | ||